Perfluorodecanoic acid
Overview
Description
Perfluorodecanoic acid is a man-made fluorosurfactant belonging to the group of polyfluoroalkyl substances. It is known for its unique hydrophobic and oleophobic properties, making it resistant to heat, oil, stains, grease, and water . This compound has been widely used in various industrial applications, including stain and greaseproof coatings for furniture, packaging, and carpets .
Mechanism of Action
Target of Action
Perfluorodecanoic acid (PFDA) primarily targets two key enzymes in the liver: cytochrome P450 enzymes Cyp2B10 and 4A14 . These enzymes play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids. PFDA also activates the peroxisome proliferator-activated receptor alpha (PPARα) , a key regulator of lipid metabolism.
Mode of Action
PFDA interacts with its targets by increasing the expression of the cytochrome P450 enzymes and activating PPARα . This interaction leads to changes in lipid metabolism.
Biochemical Pathways
PFDA affects the peroxisomal β-oxidation pathway , a crucial metabolic process for energy production from fatty acids . By inhibiting this pathway, PFDA disrupts normal energy production and is associated with DNA damage .
Pharmacokinetics
In experimental animals, the half-life of PFDA is hours to days, but in humans, it is estimated to be years . This suggests that PFDA is highly persistent in the human body, leading to potential bioaccumulation. PFDA is well absorbed following oral exposure , indicating high bioavailability.
Result of Action
The action of PFDA leads to a range of molecular and cellular effects. It has been shown to cause DNA damage and can promote tumor growth . A study also indicated that PFDA could influence the contents and activity of biomolecules such as GSH, MDA, SOD, CAT, and GPx . Moreover, PFDA has been found to induce immune dysfunction .
Action Environment
It has been used in various consumer products and industrial applications due to its resistance to heat, oil, stains, grease, and water . Exposure to PFDA can occur via inhalation of indoor or outdoor air, ingestion of drinking water and food, and dermal contact with PFDA-containing products . Environmental factors such as the presence of PFDA in soil and water can influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Perfluorodecanoic acid has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14 in mouse liver . It also activates the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .
Cellular Effects
This compound can influence the contents and activity of biomolecules such as GSH, MDA, SOD, CAT, and GPx . It can promote tumor growth and has a relatively high toxicity .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism .
Temporal Effects in Laboratory Settings
This compound is a fluorosurfactant with unique hydrophobicity and oleophobicity . It is well resistant to heat, oil, stains, grease, and water
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the sources, it is known that this compound has a relatively high toxicity and can promote tumor growth .
Metabolic Pathways
This compound has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14 in mouse liver . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics.
Transport and Distribution
This compound can be taken up by plants via contaminated water or soil, leading to exposure and accumulation of this compound in humans and other organisms .
Preparation Methods
Perfluorodecanoic acid can be synthesized through several methods. One common synthetic route involves the electrochemical fluorination of decanoic acid. This process typically requires anhydrous hydrogen fluoride and an electric current to replace hydrogen atoms with fluorine atoms . Another method involves the telomerization of tetrafluoroethylene with a suitable telogen, followed by oxidation to form the desired this compound .
Chemical Reactions Analysis
Perfluorodecanoic acid is chemically inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions. For example, it can be decomposed in the presence of strong bases or high temperatures . Common reagents used in these reactions include sodium hydroxide and potassium hydroxide . The major products formed from these reactions are typically shorter-chain perfluorinated carboxylic acids and carbon dioxide .
Scientific Research Applications
Perfluorodecanoic acid has been used in various scientific research applications. In chemistry, it is used as a chemical probe to study peroxisome proliferation . In biology, it has been used to investigate the effects of perfluoroalkyl substances on lipid metabolism and oxidative stress . In medicine, it has been studied for its potential to disrupt endocrine function and promote tumor growth . Industrially, it is used in the production of stain and greaseproof coatings, nano- and impregnation-sprays, outdoor textiles, gloves, ski wax, leather, cosmetics, medical equipment, and paper-based food containers .
Comparison with Similar Compounds
Perfluorodecanoic acid is similar to other perfluoroalkyl acids, such as perfluorooctanoic acid and perfluorononanoic acid . it is unique in its longer carbon chain, which contributes to its higher hydrophobicity and oleophobicity . This makes it more effective in applications requiring resistance to heat, oil, stains, grease, and water . Other similar compounds include perfluorobutane sulfonate, perfluorohexane sulfonate, and perfluorooctane sulfonate .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF19O2/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIUEQPBYFRTEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF19O2, C9F19COOH | |
Record name | PERFLUORODECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20865 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Perfluoro-n-decanoic acid | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3031860 | |
Record name | Perfluorodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3031860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Perfluorodecanoic acid is a liquid. (NTP, 1992), Liquid; [CAMEO] White powder; [Sigma-Aldrich MSDS] | |
Record name | PERFLUORODECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20865 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Perfluorodecanoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21444 | |
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Boiling Point |
424 °F at 740 mmHg (NTP, 1992) | |
Record name | PERFLUORODECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20865 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.707 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | PERFLUORODECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20865 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
-0.99 ± 0.01 [log Psd at 298.15 K (Pa)] | |
Record name | PFDA | |
Source | Suuberg Lab, School of Engineering, Brown University | |
URL | https://doi.org/10.1021/acs.jced.9b00922 | |
Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |
CAS No. |
335-76-2 | |
Record name | PERFLUORODECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20865 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Perfluorodecanoic acid | |
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Record name | Perfluorodecanoic acid | |
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Record name | Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro- | |
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Record name | Perfluorodecanoic acid | |
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Record name | Nonadecafluorodecanoic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.819 | |
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Record name | PERFLUORODECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5XW2B8Q9E | |
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Melting Point |
171 to 174 °F (NTP, 1992) | |
Record name | PERFLUORODECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20865 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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